molecular formula C12H24N2O4 B8501730 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester

Cat. No.: B8501730
M. Wt: 260.33 g/mol
InChI Key: BONUECGORZHKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C14H28N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester is used as a building block for the synthesis of complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is utilized in the development of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with biological targets, making it valuable in drug discovery and development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in the treatment of neurological disorders and as an anti-inflammatory agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor function by interacting with receptor binding sites, altering signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester is unique due to its aminooxy functional group, which imparts distinct reactivity and stability. This functional group allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 4-(2-aminooxyethoxy)piperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(15)14-6-4-10(5-7-14)16-8-9-17-13/h10H,4-9,13H2,1-3H3

InChI Key

BONUECGORZHKQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCON

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethoxy}piperidine-1-carboxylate 70 (0.57 g, 1.46 mmol) in a mixture of ethanol (1 mL) and DCM (6 mL) was added hydrazine hydrate (0.086 g, 1.46 mmol). The reaction mixture was stirred at room temperature for 16 h. Precipitate was filtered off. The filtrate was evaporated and the residue was subjected to chromatography to give 71 (0.327 g, 86%) as a colorless oil.
Name
tert-butyl 4-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethoxy}piperidine-1-carboxylate
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.086 g
Type
reactant
Reaction Step Two
Name
Yield
86%

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